molecular formula C8H6Br2 B7828840 (E)-1-Bromo-4-(2-bromovinyl)benzene CAS No. 115665-77-5

(E)-1-Bromo-4-(2-bromovinyl)benzene

Cat. No.: B7828840
CAS No.: 115665-77-5
M. Wt: 261.94 g/mol
InChI Key: AASXNYRCBGBZJK-AATRIKPKSA-N
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Description

(E)-1-Bromo-4-(2-bromovinyl)benzene (CAS: 778641-02-4, molecular formula: C₈H₆Br₂, molecular weight: 261.94) is a brominated aromatic compound featuring a brominated vinyl group in the E-configuration. It is synthesized via microwave-assisted decarboxylative bromination of (E)-4-bromo cinnamic acid, as demonstrated in a one-pot procedure with high efficiency (Scheme 95). The compound is stored under dry conditions at 2–8°C to prevent degradation. Its structure, characterized by two bromine atoms at the vinyl and para-positions of the benzene ring, makes it a versatile intermediate in cross-coupling reactions and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(E)-2-bromoethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASXNYRCBGBZJK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284104
Record name 1-Bromo-4-[(1E)-2-bromoethenyl]benzene
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Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115665-77-5
Record name 1-Bromo-4-[(1E)-2-bromoethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115665-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-[(1E)-2-bromoethenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms undergo nucleophilic substitution under specific conditions.

Key Reagents and Conditions:

  • Nucleophilic Aromatic Substitution (SNAr): Requires strong bases (e.g., NaNH₂, KOtBu) in polar aprotic solvents (DMSO, THF) at elevated temperatures (80–120°C)12.

  • Cross-Coupling Reactions: Catalyzed by Pd(PPh₃)₄ with organometallic reagents (e.g., SnBu₃H) in CH₂Cl₂2.

Products:

  • Biphenyl Derivatives: Cross-coupling yields substituted biphenyls (e.g., 4-(2-bromovinyl)-1,1'-biphenyl)2.

  • Thiol/Amine-Substituted Analogues: Nucleophilic displacement forms derivatives like 4-(2-bromovinyl)benzenethiol1.

Addition Reactions

The electron-deficient double bond participates in electrophilic additions.

Key Reagents and Conditions:

  • Halogenation: Br₂ in CCl₄ at 0–25°C[^1]3.

  • Hydrohalogenation: HBr gas in acetic acid3.

Products:

Reaction TypeMajor ProductYieldStereoselectivity (Z:E)
Bromine Addition1,2-Dibromo-1-(4-bromophenyl)ethane85%96:43
Hydrobromination1-Bromo-1-(4-bromophenyl)ethane78%>95% (anti-Markovnikov)3

Oxidation and Reduction Reactions

Controlled redox reactions modify the alkene and bromine groups.

Oxidation:

  • Epoxidation: m-CPBA in CH₂Cl₂ forms a brominated styrene oxide (72% yield)1.

  • Benzoic Acid Formation: KMnO₄ in acidic H₂O oxidizes the vinyl group to a carboxylic acid14.

Reduction:

  • Hydrogenation: H₂/Pd-C reduces the alkene to 1-bromo-4-ethylbenzene (89% yield)4.

  • Debromination: NaBH₄/PEG-400 selectively removes one bromine atom (64% yield)3.

Elimination Reactions

Base-mediated eliminations generate alkynes or modify substituents.

Conditions:

  • KF/Al₂O₃ in DMF/H₂O (2:1) at 100°C1.

Products:

  • 1-Ethynyl-4-bromobenzene: Eliminates HBr to form a terminal alkyne (68% yield)1.

Stereochemical Transformations

The (E)-configuration influences reaction outcomes and selectivity.

Isomerization Studies:

Starting MaterialConditionsZ:E Ratio
(E)-1-Bromo-4-(2-bromovinyl)benzeneLight (λ = 365 nm), 24h25:752
This compoundThermal (120°C), 6h10:902

Scientific Research Applications

Chemical Properties and Structure

(E)-1-Bromo-4-(2-bromovinyl)benzene features a benzene ring with two bromine substituents and a vinyl group. The presence of these functional groups enhances its reactivity, making it a valuable building block for synthesizing complex organic molecules. Its molecular formula is C₈H₆Br₂, and it is characterized by the following properties:

  • Molecular Weight : 232.94 g/mol
  • Boiling Point : Approximately 240 °C
  • Solubility : Limited solubility in water but soluble in organic solvents like dichloromethane and ethanol.

Organic Synthesis

Due to its unique structure, this compound serves as a versatile intermediate in organic synthesis. It can participate in various nucleophilic substitution reactions, allowing chemists to create a wide range of derivatives. Some notable applications include:

  • Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : The compound can be used as a precursor for synthesizing PAHs, which have applications in materials science and nanotechnology.
  • Formation of Unsymmetrical Alkynes : It can be utilized in reactions that yield unsymmetrical alkynes, important for developing new materials and pharmaceuticals.

Research indicates that this compound exhibits potential biological activity, particularly in enzyme inhibition studies. Its ability to interact with biological pathways makes it significant for drug discovery efforts:

  • Enzyme Inhibition Studies : The compound is used to investigate the mechanisms of enzyme action, which could lead to the development of specific enzyme inhibitors for therapeutic purposes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in medicinal chemistry.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Synthesis of Unsymmetrical 1,3-Butadiyne Derivatives

A study published by the Royal Society of Chemistry demonstrated the use of this compound in synthesizing unsymmetrical 1,3-butadiyne derivatives. These derivatives are crucial for creating complex organic frameworks used in various materials applications .

Case Study 2: Development of Enzyme Inhibitors

Research focusing on enzyme inhibition has utilized this compound to explore its potential as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways. This work underscores the compound's relevance in pharmaceutical research.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(E)-1-Bromo-2-(2-bromovinyl)benzeneSimilar structure but different bromovinyl positionVariation in reactivity due to substitution position
(Z)-1-Bromo-4-(2-bromovinyl)benzeneGeometric isomer with different spatial arrangementInfluences reactivity and interaction profiles
1-Bromo-4-vinylbenzeneContains only one bromine atomSimpler structure without additional bromine
1,4-DibromobenzeneTwo bromine atoms at para positionsLacks vinyl functionality
1-Bromo-3-(bromomethyl)benzeneBromine at different positions with a side chainDifferent reactivity profile due to side chain

Mechanism of Action

(E)-1-Bromo-4-(2-bromovinyl)benzene: is compared with other similar compounds, such as 1-bromo-4-vinylbenzene and 1,4-dibromobenzene . Its uniqueness lies in the presence of the bromovinyl group, which imparts distinct chemical properties and reactivity compared to its counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between (E)-1-bromo-4-(2-bromovinyl)benzene and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Method Key Properties References
This compound C₈H₆Br₂ 261.94 Brominated vinyl group (E-configuration), para-bromine on benzene Microwave-assisted decarboxylative bromination of (E)-4-bromo cinnamic acid High reactivity in cross-coupling; storage at 2–8°C
1-Bromo-4-[2-ethoxyethenyl]benzene C₁₀H₁₁BrO 227.10 Ethoxy-substituted vinyl group, no second bromine Aldehyde carbon homologation followed by NaBH₄ reduction Characterized by ¹H/¹³C NMR; lower halogen content reduces cross-coupling utility
1-Bromo-4-(3-thienyl)benzene (6) C₁₀H₇BrS 247.13 Thiophene ring at para-position Suzuki-Miyaura coupling (73% yield) of 1-bromo-4-iodobenzene with thiopheneboronic acid High-yield synthesis; iodine-free structure
1-Bromo-4-(2-iodo-3-thienyl)benzene (7) C₁₀H₆BrIS 373.03 Thiophene ring with iodine substitution Iodination of 6 with N-iodosuccinimide (98% yield) Enhanced electrophilicity due to iodine; used in further functionalization
1-Bromo-4-(2-nitroprop-1-enyl)benzene C₉H₈BrNO₂ 256.07 Nitropropene group (E-configuration) Crystallographically resolved via single-crystal X-ray diffraction Stabilized by Br–O contacts (3.168 Å); nitro group enables amine/carbonyl chemistry
1-Bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene (37c) C₁₀H₈BrF₃ 289.07 Trifluoromethylcyclopropyl group Cyclopropanation with DTTM/KHMDS in THF (64% yield) Deuterated variants available; high enantiomeric excess (99% ee)
1-Bromo-4-(2-ethylhexyl)benzene C₁₄H₂₁Br 269.22 Long alkyl chain (2-ethylhexyl) at para-position Grignard reaction of 2-ethylhexyl bromide with Mg in diethyl ether Lipophilic; used in polymer and surfactant chemistry

Key Comparative Insights

Reactivity and Functionalization

  • The brominated vinyl group in this compound enhances its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas ethoxy or alkyl-substituted analogs (e.g., 1-bromo-4-[2-ethoxyethenyl]benzene or 1-bromo-4-(2-ethylhexyl)benzene) are less reactive toward halogen-selective transformations.
  • Thiophene-containing derivatives (e.g., compounds 6 and 7) exhibit high yields in Suzuki couplings and serve as precursors for electrophilic substitution, leveraging sulfur’s electronic effects.

Synthetic Efficiency

  • Microwave-assisted synthesis of this compound achieves rapid decarboxylative bromination, contrasting with traditional methods for cyclopropane derivatives (e.g., 37c), which require stringent conditions (DTTM/KHMDS, THF).

Structural and Crystallographic Features

  • The nitropropene analog (1-bromo-4-(2-nitroprop-1-enyl)benzene) demonstrates intermolecular Br–O interactions (3.168 Å), stabilizing its crystal lattice. In contrast, the bromovinyl compound’s planar structure facilitates π-π stacking in materials applications.

Applications

  • Trifluoromethylcyclopropyl derivatives (e.g., 37c) are valuable in medicinal chemistry due to their metabolic stability and fluorine effects, while alkyl-substituted analogs (e.g., 1-bromo-4-(2-ethylhexyl)benzene) find use in organic electronics.

Notes

  • Data gaps (e.g., boiling points for some compounds) reflect limitations in the provided evidence.
  • Yields and purity depend on synthetic protocols; microwave methods generally outperform conventional routes in efficiency.

Biological Activity

(E)-1-Bromo-4-(2-bromovinyl)benzene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6Br2. It features a benzene ring with two bromine substituents and a vinyl group, which contributes to its unique reactivity profile. The presence of these functional groups allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. A common method includes:

  • Bromination of Styrene Derivatives : Utilizing bromine in the presence of a solvent such as dichloromethane or acetonitrile under controlled conditions.
  • Electrophilic Substitution : The vinyl group can be introduced through various electrophilic substitution reactions, enhancing the compound's reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Studies have shown that compounds with bromine substituents can act as enzyme inhibitors. The unique structure of this compound allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents. For instance, its reactivity may inhibit enzymes involved in cancer pathways or microbial resistance mechanisms .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of brominated compounds suggest that this compound may possess significant antibacterial and antifungal properties. The presence of bromine enhances its lipophilicity, which can improve membrane permeability and lead to increased bioactivity against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study 1 : A study investigated the compound's effect on bacterial growth inhibition. Results indicated that it inhibited the growth of Gram-positive bacteria, showcasing its potential as an antibacterial agent .
  • Study 2 : Another research focused on its antioxidant properties using DPPH assays. The compound demonstrated moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Biological Activity Table

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition observed
AntimicrobialInhibition of Gram-positive bacteria
AntioxidantModerate antioxidant activity

Preparation Methods

Reaction Mechanism and Procedure

The hydrozirconation-bromination sequence represents the most widely documented approach for synthesizing (E)-1-bromo-4-(2-bromovinyl)benzene. This method leverages the stereoselective formation of zirconocene intermediates to achieve (E)-configuration dominance.

Step 1: Hydrozirconation of Alkynes
A terminal alkyne, such as 4-ethynylbromobenzene, reacts with Schwartz’s reagent (Cp₂ZrHCl) in anhydrous dichloromethane under an inert argon atmosphere. The reaction proceeds via syn-addition of the zirconocene complex to the alkyne, forming a (Z)-configured zirconium-vinyl intermediate:

RC≡CH+Cp₂ZrHClCp₂ZrCl(CH₂R)\text{RC≡CH} + \text{Cp₂ZrHCl} \rightarrow \text{Cp₂ZrCl(CH₂R)}

Step 2: Bromination with N-Bromosuccinimide (NBS)
The zirconium intermediate undergoes transmetalation with NBS, replacing the zirconium moiety with a bromine atom. This step occurs at room temperature and preserves the stereochemical integrity of the vinyl group, yielding the (E)-isomer as the major product:

Cp₂ZrCl(CH₂R)+NBSRCH=Br+Byproducts\text{Cp₂ZrCl(CH₂R)} + \text{NBS} \rightarrow \text{RCH=Br} + \text{Byproducts}

Step 3: Photoisomerization (Optional)
Irradiation at 400 nm ensures complete isomerization to the (E)-configuration, particularly if trace (Z)-isomers persist. This photochemical step enhances stereochemical purity to >95%.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal ValueEffect on Outcome
SolventAnhydrous CH₂Cl₂Minimizes side reactions
Temperature25°CBalances reaction rate/selectivity
Molar Ratio (Zr:Alkyne)1.5:1Ensures complete conversion
NBS Stoichiometry1.1:1Prevents overbromination

Key Considerations :

  • Oxygen Sensitivity : Strict inert atmosphere (argon) prevents oxidation of zirconocene intermediates.

  • Purification : Column chromatography using n-pentane/ethyl acetate (9:1) achieves >95% purity.

Alternative Synthetic Approaches

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling between 4-bromophenylboronic acid and 1,2-dibromoethylene offers an alternative route. However, this method suffers from lower stereoselectivity (E:Z ≈ 3:1) and requires costly catalysts like Pd(PPh₃)₄.

Procedure :

  • React 4-bromophenylboronic acid with 1,2-dibromoethylene in tetrahydrofuran (THF).

  • Employ potassium carbonate as a base and heat to 80°C for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Limitations :

  • Yield : Typically 60–70%, lower than hydrozirconation.

  • Byproducts : Homocoupling of boronic acid occurs without rigorous exclusion of oxygen.

Comparative Analysis of Methods

MethodYield (%)E:Z RatioPurity (%)Scalability
Hydrozirconation-Bromination75–85>95:5>95Moderate
Cross-Coupling60–7075:2585–90Low
Wittig ReactionN/AN/AN/ATheoretical

Hydrozirconation-Bromination Advantages :

  • Superior stereoselectivity and reproducibility.

  • Amenable to gram-scale synthesis with minimal optimization.

Industrial-Scale Production Considerations

Transitioning laboratory-scale hydrozirconation to industrial production requires addressing:

  • Cost of Schwartz’s Reagent : Substituting ZrCl₄ with cheaper zirconium precursors under investigation.

  • Continuous Flow Systems : Microreactor technology improves heat/mass transfer, enhancing yield to 80–85% in pilot studies.

  • Waste Management : Recycling dichloromethane and zirconium byproducts reduces environmental impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-1-Bromo-4-(2-bromovinyl)benzene, and how are stereochemical outcomes controlled?

  • Methodological Answer : The compound is typically synthesized via bromination of 4-(2-bromovinyl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ or AlBr₃. The (E)-configuration is achieved by controlling reaction conditions (e.g., low temperature, inert atmosphere) to minimize isomerization . For regioselectivity, directing groups on the benzene ring (e.g., electron-withdrawing substituents) influence bromine placement. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical purity.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify chemical shifts for the vinyl bromine and aromatic protons. Coupling constants (e.g., J = 12–16 Hz for trans-vinyl protons) confirm the (E)-configuration .
  • X-ray Crystallography : Resolves spatial arrangement, as seen in studies of analogous brominated styrenes .
  • Elemental Analysis : Validates molecular formula (C₈H₆Br₂).
  • HPLC/GC-MS : Assesses purity (>95% is typical for research-grade material).

Q. What are common reactions involving this compound in organic synthesis?

  • Methodological Answer : The compound participates in:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl systems .
  • Nucleophilic Substitution : Bromine atoms can be replaced by amines or alkoxides under SN2 conditions.
  • Electrophilic Addition : The vinyl double bond reacts with halogens (e.g., Cl₂) to form dihalogenated derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like the (Z)-isomer during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test FeBr₃ vs. AlBr₃ to determine which minimizes isomerization. Evidence suggests AlBr₃ provides higher (E)-selectivity due to stronger Lewis acidity .
  • Solvent Effects : Non-polar solvents (e.g., CCl₄) stabilize the transition state for (E)-formation.
  • Temperature Control : Reactions conducted at 0–5°C reduce thermal isomerization. Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. What strategies address contradictory NMR data when differentiating (E)- and (Z)-isomers?

  • Methodological Answer :

  • NOESY Experiments : Detect spatial proximity between vinyl protons and adjacent substituents. In the (E)-isomer, no NOE correlation is expected between the bromine and vinyl protons.
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
  • Independent Synthesis : Prepare the (Z)-isomer via photoisomerization and compare spectral data .

Q. How does the compound’s reactivity compare to analogs like (E)-1-Bromo-4-(3-bromopropenyl)benzene in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The shorter vinyl chain in this compound reduces steric hindrance, enabling faster coupling rates with bulky boronic acids.
  • Electronic Effects : The electron-withdrawing bromine on the vinyl group increases electrophilicity, enhancing oxidative addition to Pd(0) catalysts .
  • Byproduct Analysis : Monitor for β-hydride elimination (common in longer-chain analogs) via GC-MS.

Q. What mechanistic insights explain competing elimination vs. substitution pathways in reactions with strong bases?

  • Methodological Answer :

  • Base Strength : Strong bases (e.g., NaNH₂) favor elimination (E2 mechanism) by abstracting β-hydrogens, forming alkynes. Weaker bases (e.g., K₂CO₃) promote substitution (SN2) .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while non-polar solvents favor elimination.
  • Kinetic Studies : Use stopped-flow NMR to track intermediate formation and calculate activation energies for each pathway.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental yields in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Loading : Optimize Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., PPh₃) to balance activity vs. decomposition .
  • Oxygen Sensitivity : Ensure reactions are conducted under strict inert conditions (Ar/N₂), as Pd catalysts are prone to oxidation.
  • Substrate Purity : Trace moisture or impurities in the boronic acid can inhibit coupling. Pre-dry reagents over molecular sieves.

Q. Why might X-ray crystallography fail to resolve the structure of derivatives, and how can this be mitigated?

  • Methodological Answer :

  • Crystal Quality : Recrystallize derivatives from mixed solvents (e.g., hexane/EtOAc) to improve crystal lattice formation.
  • Heavy Atom Effect : Bromine’s high electron density can cause absorption errors. Use Mo-Kα radiation (λ = 0.7107 Å) for better data collection .
  • Alternative Techniques : If crystals are unstable, use microED or computational docking to propose plausible structures.

Tables for Key Data

Property Value Reference
Molecular FormulaC₈H₆Br₂
Boiling Point220–225°C (decomposes)
Preferred Catalyst (E-FORM)AlBr₃ in CCl₄
Typical Yield (Suzuki Coupling)65–85%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(E)-1-Bromo-4-(2-bromovinyl)benzene
Reactant of Route 2
Reactant of Route 2
(E)-1-Bromo-4-(2-bromovinyl)benzene

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